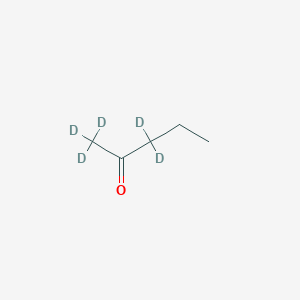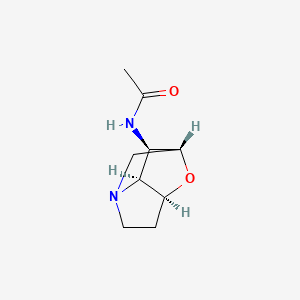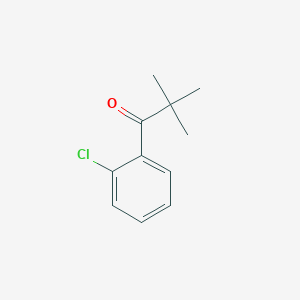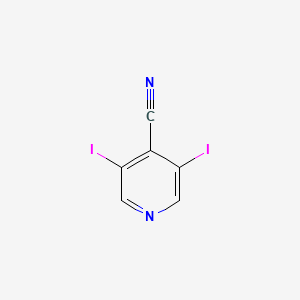
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum as a whole-cell biocatalyst has been studied . The reaction conditions including pH, incubation temperature, time, agitation level were optimized to achieve higher conversion and enantiomeric excess .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be used to create triazole derivatives that exhibit significant biological activities and are components of several medications .
Development of Photoluminescent Materials
Researchers have utilized derivatives of this compound in the synthesis of photoluminescent materials. These materials have potential applications in creating advanced display technologies and bioimaging tools .
Organic Synthesis Reactions
This compound is involved in organic synthesis reactions, such as the [4 + 2] cycloaddition, which is a fundamental reaction used to construct complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are explored for their therapeutic potential. They are investigated for their properties as anti-inflammatory, antimicrobial, and anticancer agents due to the presence of the methoxyphenyl group .
Material Science
In material science, the compound is used to develop new materials with specific optical properties. These materials can be used in various applications, including sensors and electronic devices .
Catalysis
The compound can act as a ligand in catalytic systems. It can modify the reactivity and selectivity of catalysts used in chemical transformations, which is vital for industrial chemical processes .
Analytical Chemistry
Derivatives of this compound are used as analytical reagents in chemical assays. They can help in the detection and quantification of other substances due to their specific reactivity .
Environmental Science
In environmental science, the compound’s derivatives can be used to study degradation processes and the environmental fate of organic pollutants. Their stability and reactivity make them suitable for such studies .
Safety and Hazards
The safety data sheet for a related compound, 1-(4-Methoxyphenyl)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Future research could focus on the synthesis, characterization, and application of “1-(4-Methoxyphenyl)-3-methylbutan-2-one”. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZXYRRKXSCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486225 | |
| Record name | 2-Butanone, 1-(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-methylbutan-2-one | |
CAS RN |
61173-96-4 | |
| Record name | 2-Butanone, 1-(4-methoxyphenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)


![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)



